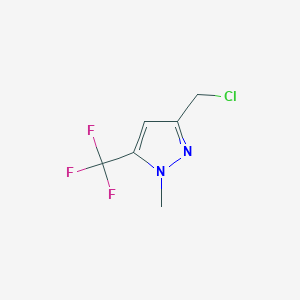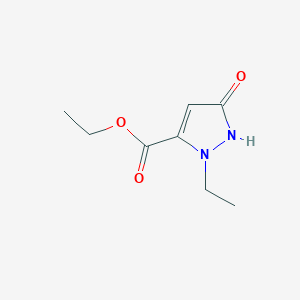
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Descripción general
Descripción
“2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole” is a chemical compound that contains a thiadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a chloromethyl group (-CH2Cl) and a trifluoromethyl group (-CF3), which are attached to the thiadiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis process can involve various methods, including copper-mediated reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiadiazole ring, a chloromethyl group, and a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo various chemical reactions. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . Transition metal-mediated trifluoromethylation reactions have also been reported .Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been used as a photo-crosslinker to form covalent bonds between proteins and other molecules. Additionally, this compound has been used as a fluorescent label for proteins and other molecules. Finally, this compound has been used as a bioactive molecule, as it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is not fully understood. However, it is believed that its inhibitory effects on enzymes are due to the trifluoromethyl group, which is thought to interact with the active site of the enzyme. Additionally, the chloromethyl group is thought to interact with the active site of the enzyme, which further contributes to the enzyme inhibition. Furthermore, the thiadiazole ring is thought to interact with the active site of the enzyme, which further contributes to the enzyme inhibition.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation. Additionally, this compound has been shown to have antioxidant activity, as it can scavenge free radicals and inhibit the activity of enzymes involved in oxidative stress. Finally, this compound has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and its unique properties make it an attractive tool for a wide range of research applications. Additionally, its ability to form covalent bonds with proteins and other molecules makes it a useful photo-crosslinker. Finally, its ability to act as a fluorescent label makes it a useful tool for the visualization of proteins and other molecules.
However, there are some limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, and its effects on enzymes and other molecules are not always predictable. Additionally, this compound is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in scientific research. One potential direction is the development of new synthetic methods for the synthesis of this compound and its derivatives. Additionally, further research could be conducted to investigate the mechanism of action of this compound and its effects on enzymes and other molecules. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its anti-inflammatory, antioxidant, and anti-cancer properties.
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2S/c5-1-2-9-10-3(11-2)4(6,7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNASIFWWJRCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211329 | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260672-42-1 | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260672-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)

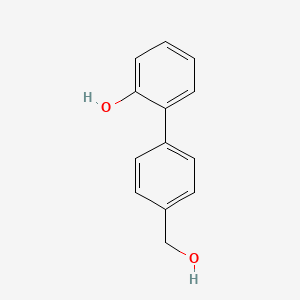

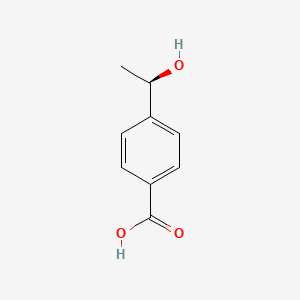

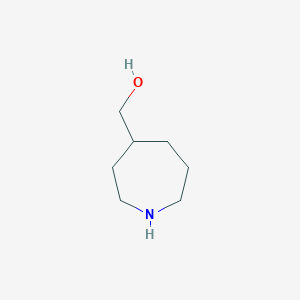
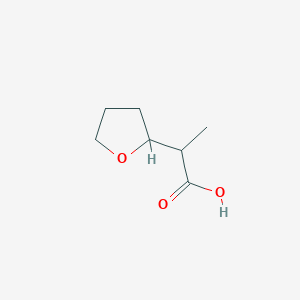
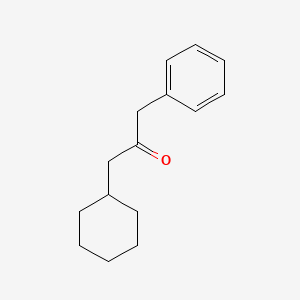
![3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3377090.png)
